1-[3-(2-Chlorophenoxy)propyl]-2-methylbenzimidazole
Description
1-[3-(2-Chlorophenoxy)propyl]-2-methylbenzimidazole is a benzimidazole derivative characterized by a 2-methyl group on the benzimidazole core and a 3-(2-chlorophenoxy)propyl side chain. Benzimidazole derivatives are widely studied for antimicrobial, anticancer, and antiparasitic applications due to their ability to interact with enzymes or receptors via hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
1-[3-(2-chlorophenoxy)propyl]-2-methylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c1-13-19-15-8-3-4-9-16(15)20(13)11-6-12-21-17-10-5-2-7-14(17)18/h2-5,7-10H,6,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXVXQJUGMPWOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCCOC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[3-(2-Chlorophenoxy)propyl]-2-methylbenzimidazole is a compound belonging to the benzimidazole class, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, antiproliferative effects, and potential therapeutic applications.
The biological activity of 1-[3-(2-Chlorophenoxy)propyl]-2-methylbenzimidazole is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can modulate enzymatic activity through competitive inhibition or allosteric modulation, affecting cellular pathways such as signal transduction and gene expression.
Antiproliferative Activity
Recent studies have demonstrated that benzimidazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds similar to 1-[3-(2-Chlorophenoxy)propyl]-2-methylbenzimidazole have shown promising results against breast cancer cell lines (MDA-MB-231) with IC50 values indicating effective inhibition of cell growth.
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 1-[3-(2-Chlorophenoxy)propyl]-2-methylbenzimidazole | MDA-MB-231 | TBD | Induces apoptosis via mitochondrial pathway |
| 2g | MDA-MB-231 | 16.38 | Disrupts mitochondrial membrane potential |
| 1e | MDA-MB-231 | 21.93 | Alters DNA replication processes |
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Studies indicate that certain benzimidazole derivatives exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria.
Antifungal Activity
In addition to antibacterial effects, the compound has shown moderate antifungal activity against strains such as Candida albicans and Aspergillus niger. The minimum inhibitory concentrations (MICs) for these fungi were reported as follows:
| Fungal Strain | MIC (μg/mL) |
|---|---|
| Candida albicans | 64 |
| Aspergillus niger | 64 |
Study on Antiproliferative Effects
In a study conducted by researchers investigating various benzimidazole derivatives, it was found that compounds with alkyl substitutions exhibited enhanced cytotoxicity against cancer cells. The study emphasized the importance of lipophilicity in determining the biological activity of these compounds, suggesting that the structural features of 1-[3-(2-Chlorophenoxy)propyl]-2-methylbenzimidazole could contribute to its effectiveness in cancer therapy .
Study on Antimicrobial Activity
Another research effort focused on synthesizing and evaluating the antimicrobial properties of various benzimidazole derivatives, including those structurally similar to 1-[3-(2-Chlorophenoxy)propyl]-2-methylbenzimidazole. The findings revealed that these compounds could serve as potential candidates for treating infections caused by resistant bacterial strains .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Benzimidazole Derivatives
2-[1-[3-(2-Chlorophenoxy)propyl]-benzimidazol-2-yl]-ethanol
- Core Structure : Benzimidazole.
- Substituents: Ethanol group at position 2; 3-(2-chlorophenoxy)propyl chain.
- Molecular Weight : 330.8 g/mol.
- Key Differences: The ethanol substituent introduces a hydroxyl group, enhancing hydrogen-bonding capacity and aqueous solubility compared to the methyl group in the target compound. This modification may improve bioavailability but reduce membrane permeability .
1-[3-(4-Chlorophenoxy)propyl]-2-(phenoxymethyl)-1H-benzimidazole
- Core Structure : Benzimidazole.
- Substituents: 4-Chlorophenoxypropyl chain; phenoxymethyl group at position 2.
- The phenoxymethyl group adds aromaticity, increasing molecular weight (estimated ~400 g/mol) and lipophilicity, which may affect metabolic stability .
N-[1-(1H-Benzimidazol-2-yl)-2-methylpropyl]-2,4-dichlorobenzamide
- Core Structure : Benzimidazole.
- Substituents : 2,4-Dichlorobenzamide; branched alkyl chain.
- The branched alkyl chain may improve pharmacokinetic properties like half-life .
Piperazine and Other Heterocyclic Derivatives
HBK16 (1N-[3-(2-Chloro-5-methylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine hydrochloride)
- Core Structure : Piperazine.
- Substituents: 2-Chloro-5-methylphenoxypropyl; 2-methoxyphenyl.
- Key Differences : The piperazine core enables interactions with neurological receptors (e.g., dopamine or serotonin), differing from benzimidazole’s typical targets. The methoxy group enhances solubility but may reduce blood-brain barrier penetration .
Domperidone
- Core Structure : Benzimidazolone-piperidine hybrid.
- Substituents : Piperidinyl and benzimidazolone groups.
- Therapeutic Function : Antiemetic.
- Key Differences : The benzimidazolone-piperidine hybrid structure confers potent dopamine D2 receptor antagonism, a mechanism distinct from simpler benzimidazole derivatives .
Substituent Position and Electronic Effects
- Ortho vs. Para-chloro () allows for linear geometry, improving interactions with planar targets like DNA topoisomerases .
- Methyl vs. Ethanol Groups: Methyl (target compound) increases lipophilicity, favoring passive diffusion across membranes. Ethanol () enhances solubility but may require active transport mechanisms .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
